molecular formula C11H8O2Se B5380412 (E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one

(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one

Cat. No.: B5380412
M. Wt: 251.15 g/mol
InChI Key: BYNDCGHCSFDKFX-AATRIKPKSA-N
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Description

(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a furan ring and a selenophene ring, which are heterocyclic structures containing oxygen and selenium atoms, respectively. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one typically involves an aldol condensation reaction. The process begins with the reaction of 2-acetylfuran with selenophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and selenophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of (E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to cell death. The exact pathways and molecular targets involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a selenophene ring.

    (E)-3-(furan-2-yl)acrylohydrazide: Contains a hydrazide group instead of a ketone.

    (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine: Features an imine group instead of a ketone.

Uniqueness

The presence of the selenophene ring in (E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one imparts unique properties, such as enhanced biological activity and different reactivity compared to its analogs. Selenium-containing compounds are known for their antioxidant and anticancer activities, making this compound particularly interesting for further research .

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2Se/c12-10(11-4-1-7-13-11)6-5-9-3-2-8-14-9/h1-8H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNDCGHCSFDKFX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C[Se]2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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